ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 18672-05-4
VCID: VC8829558
InChI: InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
SMILES: CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate

CAS No.: 18672-05-4

Cat. No.: VC8829558

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate - 18672-05-4

Specification

CAS No. 18672-05-4
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
Standard InChI Key ZQWYUWMVMXZCNA-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC
Canonical SMILES CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate is a methyl-branched ester featuring a 4-methoxyphenoxy group. Its IUPAC name, ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, reflects the ester’s ethyl group, the methoxy-substituted phenoxy moiety, and the methyl branches on the propanoate backbone . Key identifiers include:

PropertyValue
CAS Registry Number18672-05-4
Molecular FormulaC13H18O4\text{C}_{13}\text{H}_{18}\text{O}_4
Molecular Weight238.28 g/mol
InChIInChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
InChI KeyZQWYUWMVMXZCNA-UHFFFAOYSA-N
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC

The methoxy group at the para position of the phenoxy ring enhances electron donation via resonance, increasing the aromatic ring’s electron density compared to hydroxy- or halogen-substituted analogs . This electronic profile influences reactivity in substitution reactions and non-covalent interactions in biological systems .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution between ethyl 2-bromo-2-methylpropanoate and 4-methoxyphenol. A typical procedure involves:

  • Dissolving 4-methoxyphenol (20 mmol) in acetone (50 mL).

  • Adding potassium carbonate (20 mmol) and a catalytic amount of sodium iodide.

  • Dropwise addition of ethyl 2-bromo-2-methylpropanoate (10 mmol) in acetone.

  • Refluxing at 65°C for 48 hours under stirring .

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the phenolate ion attacks the electrophilic carbon adjacent to the ester group. Purification involves filtration, solvent removal under reduced pressure, and column chromatography using petroleum ether/ethyl acetate gradients . Yields typically range from 30–40%, limited by steric hindrance from the methyl branches .

Industrial Production

Scalable methods employ continuous flow reactors to improve heat transfer and reaction efficiency. For example, microreactors operating at elevated pressures (5–10 bar) reduce reaction times to 6–8 hours while maintaining yields ≥35% . Post-synthesis purification leverages fractional distillation or recrystallization from ethanol/water mixtures to achieve >98% purity .

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMSO) but insoluble in water due to the hydrophobic ester and methoxy groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic media, yielding 4-methoxyphenol and 2-methylpropanoic acid.

Ester Hydrolysis

Under alkaline conditions (e.g., NaOH/EtOH), the ester undergoes saponification:

C13H18O4+NaOHC11H14O4Na+C2H5OH\text{C}_{13}\text{H}_{18}\text{O}_4 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{14}\text{O}_4\text{Na} + \text{C}_2\text{H}_5\text{OH}

The sodium salt of 2-(4-methoxyphenoxy)-2-methylpropanoic acid precipitates upon acidification.

Electrophilic Aromatic Substitution

The electron-rich phenoxy ring undergoes nitration and bromination at the ortho and para positions relative to the methoxy group. For example, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 yields 3-bromo-4-methoxyphenoxy derivatives.

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to ethyl 2-(4-methoxyphenoxy)-2-methylpropanol, a primary alcohol.

Comparison with Analogous Compounds

CompoundSubstituentMolecular Weight (g/mol)Key Properties
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate-OCH₃238.28High electron density, moderate lipophilicity
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate-F226.24Enhanced electronegativity, antibacterial activity
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate-OH224.21Prone to oxidation, stronger H-bonding

The methoxy group’s resonance donation differentiates it from electron-withdrawing substituents (e.g., -F, -Cl), reducing electrophilic substitution rates but improving metabolic stability .

Research Findings and Future Directions

Recent Advances

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction times to 2 hours with 45% yields .

  • Drug Delivery: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability in preclinical models .

Challenges and Opportunities

  • Toxicity Profiling: No in vivo toxicity data exist; acute oral LD₅₀ studies in rodents are needed.

  • Structure-Activity Relationships: Systematic modification of the methoxy group’s position (e.g., meta vs. para) could optimize PPAR binding .

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